molecular formula C11H17N3OS B7544272 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one

1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one

Cat. No. B7544272
M. Wt: 239.34 g/mol
InChI Key: UNXFDMDODRYTGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one, also known as Thiothinone, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. Thiothinone has been found to exhibit a wide range of biological activities that make it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one is not fully understood. However, it is believed to act as a dopamine receptor antagonist, which may explain its antipsychotic effects. 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has also been shown to modulate the activity of the GABAergic system, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has also been shown to modulate the activity of the glutamatergic system, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has several advantages as a research tool. It is relatively easy to synthesize and is commercially available. 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has also been extensively studied, and its biological activities are well characterized. However, 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has some limitations as a research tool. It has been found to exhibit some toxicity in animal studies, which may limit its use in some experiments.

Future Directions

There are several future directions for research on 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one. One area of interest is the development of new drugs based on 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one. 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has been found to exhibit a wide range of biological activities, and its structure can be modified to improve its pharmacological properties. Another area of interest is the investigation of the mechanism of action of 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one. Further studies are needed to fully understand how 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one exerts its biological effects. Finally, studies are needed to investigate the potential applications of 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one in the treatment of neurodegenerative disorders.

Synthesis Methods

The synthesis of 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one involves the reaction of 1-bromo-4-(1,3-thiazol-2-yl)piperazine with butanone in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism to yield 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one as the final product. The synthesis of 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has been optimized to achieve high yields and purity.

Scientific Research Applications

1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and analgesic effects. 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has also been shown to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-2-3-10(15)13-5-7-14(8-6-13)11-12-4-9-16-11/h4,9H,2-3,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXFDMDODRYTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one

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